molecular formula C21H27FN4O3S B2559053 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049369-50-7

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2559053
CAS RN: 1049369-50-7
M. Wt: 434.53
InChI Key: LJXUZJFAEXQORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as F 11440 or GSK-3 inhibitor VII. This chemical compound has attracted significant attention in the scientific community due to its potential therapeutic benefits in treating various diseases.

Scientific Research Applications

Piperazine and Its Analogues in Scientific Research

Pharmacological Applications : Piperazine derivatives are known for their versatility in medicinal chemistry. They have been incorporated into a variety of marketed drugs with wide-ranging pharmacological actions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This flexibility makes piperazine a critical scaffold in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity : Among the scientific applications, piperazine and its analogues have shown significant promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been a focus, aiming at developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Prokinetic Agents in Gastrointestinal Motility Disorders : Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and a prokinetic agent, facilitates or restores motility throughout the gastrointestinal tract. Although its mechanism of action involves enhancement of acetylcholine release in the myenteric plexus of the gut, its specificity allows it to be devoid of central depressant or antidopaminergic effects. Cisapride has shown efficacy in improving symptoms in various gastrointestinal motility disorders, marking a significant area of application for piperazine derivatives (McCallum et al., 1988).

Amyloid Imaging in Alzheimer's Disease : Piperazine derivatives have been explored in the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients. This innovation represents a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, facilitating early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)20-9-3-17(4-10-20)21(27)23-11-12-25-13-15-26(16-14-25)19-7-5-18(22)6-8-19/h3-10H,11-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXUZJFAEXQORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

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